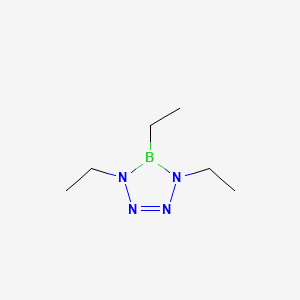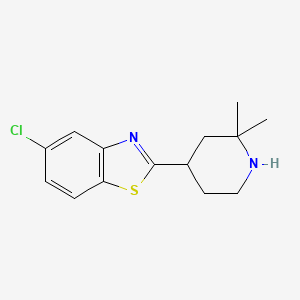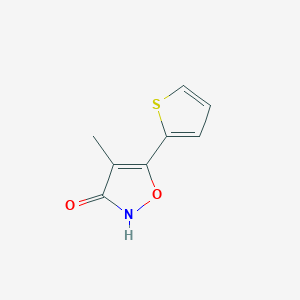
2-Acridinecarboxylic acid, 9-amino-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound that exhibits significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acridinecarboxylic acid, 9-amino-, methyl ester typically involves the esterification of 9-amino-2-acridinecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, often scaled up to accommodate larger quantities. The use of efficient reagents and optimized reaction conditions ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.
Industry: The compound is used in the production of dyes and as a photochemical catalyst
Mécanisme D'action
The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
9-Aminoacridine: Another derivative of acridine with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness: 2-Acridinecarboxylic acid, 9-amino-, methyl ester is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research .
Propriétés
Numéro CAS |
64046-78-2 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
methyl 9-aminoacridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |
Clé InChI |
LHERLWVEBQULCM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


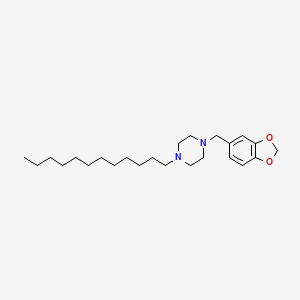
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

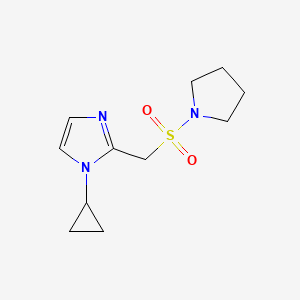
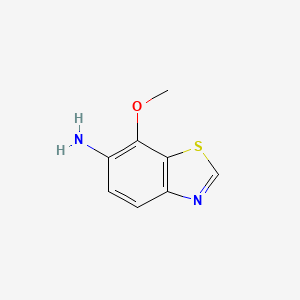
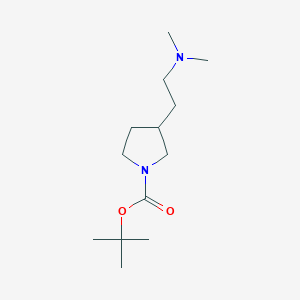
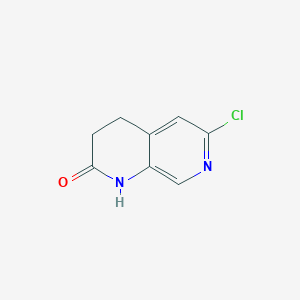
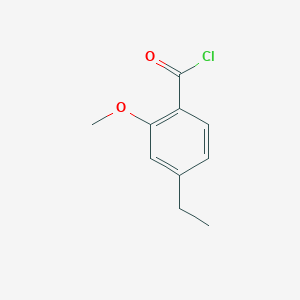
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

